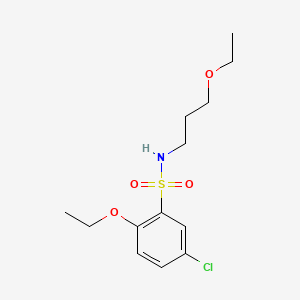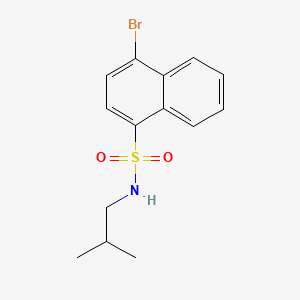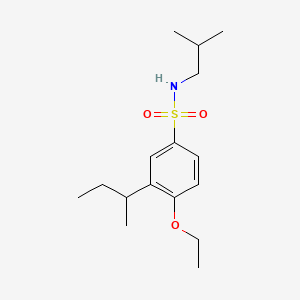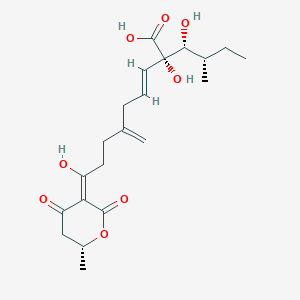
2-Propanol, sal de estaño(4+) (5:1) (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, tin(4+) salt (5:1) (9CI) is a versatile chemical compound used in various scientific research applications. It is known for its complex molecular structure and its ability to act as a catalyst in synthesizing organic compounds. This compound is also referred to by its CAS number 132951-93-0.
Aplicaciones Científicas De Investigación
2-Propanol, tin(4+) salt (5:1) (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
Métodos De Preparación
The preparation of 2-Propanol, tin(4+) salt (5:1) (9CI) involves specific synthetic routes and reaction conditions. One common method includes the reaction of tin(IV) chloride with 2-propanol under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as toluene to facilitate the process. The mixture is then heated to reflux, allowing the formation of the desired tin(4+) salt.
Industrial production methods may vary, but they generally involve similar principles, with an emphasis on maintaining purity and yield. Large-scale production often utilizes continuous flow reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2-Propanol, tin(4+) salt (5:1) (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin(IV) oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the 2-propanol ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism by which 2-Propanol, tin(4+) salt (5:1) (9CI) exerts its effects involves its ability to act as a Lewis acid. This allows it to coordinate with various substrates, facilitating chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the compound to catalyze a wide range of reactions .
Comparación Con Compuestos Similares
2-Propanol, tin(4+) salt (5:1) (9CI) can be compared with other similar compounds such as:
2-Propanol, zirconium(4+) salt (51) (9CI): Similar in structure but involves zirconium instead of tin.
2-Propanol, antimony(4+) salt (51) (9CI): Uses antimony as the central metal ion.
The uniqueness of 2-Propanol, tin(4+) salt (5:1) (9CI) lies in its specific catalytic properties and its ability to participate in a diverse range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
InChI |
InChI=1S/C3H8O.Sn/c1-3(2)4;/h3-4H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLUHSUSTSVOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132951-93-0 |
Source


|
| Record name | 2-Propanol, tin(4+) salt (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B1181149.png)
![N-[2-(diethylamino)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B1181151.png)
![N-[2-(diethylamino)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181152.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181154.png)
![N-[2-(diethylamino)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B1181155.png)







